molecular formula C30H30O6 B035370 1,1,2,2-Tetrakis(4-methoxyphenyl)-1,2-ethanediol CAS No. 19920-00-4

1,1,2,2-Tetrakis(4-methoxyphenyl)-1,2-ethanediol

Cat. No. B035370
CAS RN: 19920-00-4
M. Wt: 486.6 g/mol
InChI Key: GJSYWZLTIIFQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2,2-Tetrakis(4-methoxyphenyl)-1,2-ethanediol (TMPED) is a small molecule that has a wide range of applications in scientific research, including biochemistry, pharmacology, and biotechnology. TMPED is a symmetrical diol that is composed of four methoxy-substituted phenyl groups connected to a central ethanediol moiety. This structure provides a range of properties that make it a useful tool for a variety of scientific applications.

Scientific Research Applications

  • Electron Transfer Studies : This compound is used in chemical research for studying electron transfer rates and activation parameters in oxidation reactions (Penn & Duncan, 1993).

  • Catalyst Precursors : It serves as a catalyst precursor for CO-ethene-propene co- and terpolymerization in water-acetic acid mixtures (Fessler et al., 2009).

  • Preparation of Chemical Compounds : The compound is useful in the preparation of 1,1,2,2-Tetrakis(4-hydroxy-3,5-dimethylphenyl)ethane (Mcgowan et al., 2010).

  • Benzannulation Properties : It is also studied for its synthesis, molecular structure, and benzannulation properties (Quast et al., 2000).

  • Tumor Growth Inhibition : This compound has shown to strongly inhibit estrone-stimulated mouse uterine growth and to have dose-dependent tumor growth inhibition in rats (Hartmann et al., 1980).

  • Chemical Sensing and Spectroscopy : The synthesis and structure of 1,2,2,2-tetrakis(3-methoxyphenyl)ethanone suggest its potential use in chemical sensing and spectroscopy (Klemm & Weakley, 2000).

  • Coordination Chemistry : Tetrakis(2-hydroxyphenyl)ethene derivatives are available for use in coordination chemistry, analogous to calix[4]arene systems (Fujita et al., 2004).

properties

IUPAC Name

1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O6/c1-33-25-13-5-21(6-14-25)29(31,22-7-15-26(34-2)16-8-22)30(32,23-9-17-27(35-3)18-10-23)24-11-19-28(36-4)20-12-24/h5-20,31-32H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSYWZLTIIFQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392654
Record name Tetrakis(4-methoxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19920-00-4
Record name Tetrakis(4-methoxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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